(Pentan-3-yl)thiourea
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Overview
Description
(Pentan-3-yl)thiourea is an organosulfur compound with the molecular formula C6H14N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Pentan-3-yl)thiourea can be synthesized through several methods:
Condensation of Amines and Carbon Disulfide: A common method involves the reaction of pentan-3-ylamine with carbon disulfide in an aqueous medium, followed by the addition of an acid to form the thiourea derivative.
Reaction with Isocyanates: Another method involves the reaction of pentan-3-ylamine with isocyanates in the presence of elemental sulfur.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the condensation method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Pentan-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(Pentan-3-yl)thiourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (Pentan-3-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the pentan-3-yl group.
Phenethylamine-Based Thioureas: These compounds exhibit similar biological activities but differ in their structural properties.
Aroyl Thioureas: Known for their antioxidant and antibacterial activities.
Uniqueness
(Pentan-3-yl)thiourea is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and biological properties. This structural modification enhances its solubility, stability, and interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
pentan-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c1-3-5(4-2)8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYQVOGCMGVXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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